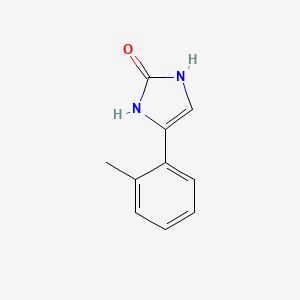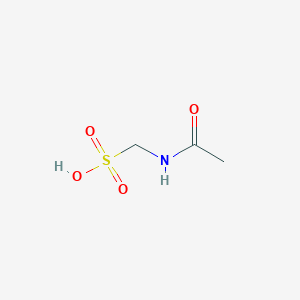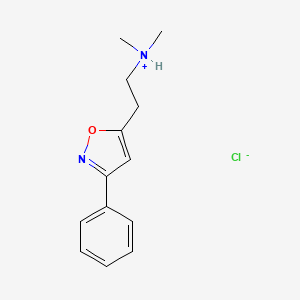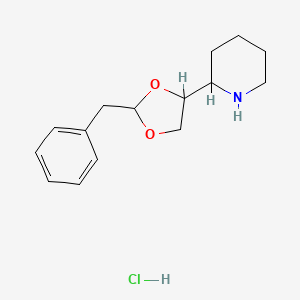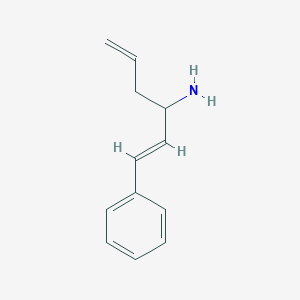
2,3,3',4,4',5,5'-Heptachlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3’,4,4’,5,5’-Heptachlorodiphenyl ether is a polychlorinated diphenyl ether, a class of compounds known for their persistence in the environment and potential for bioaccumulation. These compounds are often studied for their environmental impact and potential health effects due to their stability and resistance to degradation .
Preparation Methods
The synthesis of 2,3,3’,4,4’,5,5’-Heptachlorodiphenyl ether typically involves the condensation of chlorophenols with chlorobenzenes. This reaction can be carried out under various conditions, often involving high temperatures and the presence of catalysts to facilitate the formation of the ether bond . Industrial production methods may involve the pyrolysis of pentachlorophenol and hexachlorobenzene, leading to the formation of polychlorinated diphenyl ethers .
Chemical Reactions Analysis
2,3,3’,4,4’,5,5’-Heptachlorodiphenyl ether can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can break down the compound into less chlorinated biphenyls.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. The major products formed depend on the specific reaction conditions but often include less chlorinated derivatives and various oxidation products .
Scientific Research Applications
2,3,3’,4,4’,5,5’-Heptachlorodiphenyl ether is primarily studied for its environmental impact and potential health effects. It is considered a persistent organic pollutant and an endocrine disruptor, meaning it can interfere with hormone systems in organisms . Research applications include:
Environmental Chemistry: Studying its persistence, bioaccumulation, and degradation in various ecosystems.
Toxicology: Investigating its effects on human and animal health, particularly its potential to disrupt endocrine systems.
Analytical Chemistry: Developing methods for detecting and quantifying this compound in environmental samples.
Mechanism of Action
The mechanism by which 2,3,3’,4,4’,5,5’-Heptachlorodiphenyl ether exerts its effects involves its interaction with hormone receptors and enzymes involved in hormone metabolism. It can bind to hormone receptors, mimicking or blocking the action of natural hormones, leading to disrupted hormonal balance. Additionally, it can affect the activity of enzymes involved in hormone synthesis and degradation, further contributing to its endocrine-disrupting effects .
Comparison with Similar Compounds
2,3,3’,4,4’,5,5’-Heptachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers and biphenyls, such as:
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another polychlorinated biphenyl with similar environmental persistence and potential health effects.
2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether: A closely related compound with a similar structure and properties.
The uniqueness of 2,3,3’,4,4’,5,5’-Heptachlorodiphenyl ether lies in its specific chlorination pattern, which influences its chemical reactivity, environmental behavior, and biological effects.
Properties
CAS No. |
83992-72-7 |
|---|---|
Molecular Formula |
C12H3Cl7O |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-(3,4,5-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H3Cl7O/c13-5-1-4(2-6(14)9(5)16)20-8-3-7(15)10(17)12(19)11(8)18/h1-3H |
InChI Key |
JUHPMUOWCYBMEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



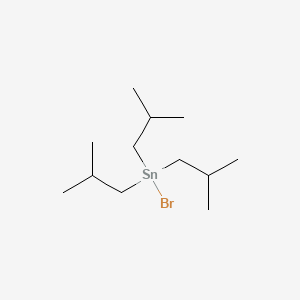

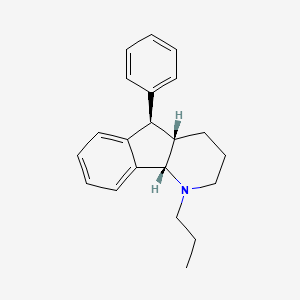
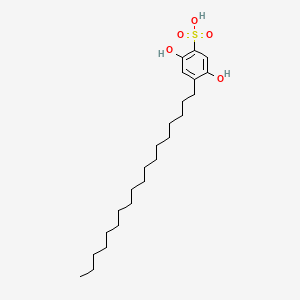

![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
